![molecular formula C14H12O5 B2556262 5-[(2-Acetylphenoxy)methyl]-2-furoic acid CAS No. 1024322-96-0](/img/structure/B2556262.png)
5-[(2-Acetylphenoxy)methyl]-2-furoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-[(2-Acetylphenoxy)methyl]-2-furoic acid” is a chemical compound with the molecular formula C14H12O5 . It has a molecular weight of 260.25 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H12O5/c1-9(15)10-2-4-11(5-3-10)18-8-12-6-7-13(19-12)14(16)17/h2-7H,8H2,1H3,(H,16,17) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 478.6±40.0 °C at 760 mmHg, and a flash point of 243.3±27.3 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . The compound has a polar surface area of 77 Å^2 and a molar refractivity of 66.7±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
Chromatographic Analysis in Food Products
The compound 2-furoic acid, a related compound to 5-[(2-Acetylphenoxy)methyl]-2-furoic acid, has been utilized in chromatographic methods to analyze food products. For instance, a high-performance liquid chromatographic method has been developed to determine compounds including 2-furoic acid in honey and honeydew samples. This method involves solid-phase extraction and separation on a reversed-phase column, highlighting the importance of 2-furoic acid and its derivatives in analytical chemistry and food quality control (Nozal et al., 2001).
Biocatalysis and Sustainable Polymer Production
Significant attention has been given to the biocatalytic production of 2,5-furandicarboxylic acid (FDCA), a derivative of 2-furoic acid. FDCA is renowned for its potential applications as a sustainable substitute for petroleum-derived terephthalic acid in bio-based polymer production. Biocatalytic methods, including enzymatic catalysis and whole-cell catalysis, have been explored due to their advantages in terms of mild reaction conditions, cost-effectiveness, and environmental friendliness (Yuan et al., 2019).
Advancements in Catalysis
Advances have been made in the catalytic synthesis of FDCA from furoic acid, showcasing the transformation from C5 platform chemicals to C6 derivatives in biomass utilizations. This highlights the role of 2-furoic acid and its derivatives in the advancement of green chemistry and sustainable industrial processes (Zhang et al., 2017).
Molecular Transformations and Chemical Synthesis
The derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid undergo transformations under the action of bases, resulting in the formation of various compounds, which are essential in understanding chemical synthesis and molecular transformations (Maadadi et al., 2017).
Impact on Polymer and Fine Chemical Industries
Furan carboxylic acids, including derivatives of 2-furoic acid, serve as significant building blocks in the polymer and fine chemical industries. Strategies to improve the catalytic performances for the synthesis of various furan carboxylic acids have been explored, emphasizing the relevance of 2-furoic acid derivatives in industrial applications (Wen et al., 2020).
Eigenschaften
IUPAC Name |
5-[(2-acetylphenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c1-9(15)11-4-2-3-5-12(11)18-8-10-6-7-13(19-10)14(16)17/h2-7H,8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKPRWXGJAXWIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2556179.png)
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)
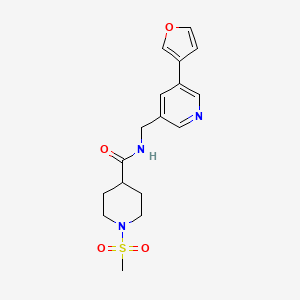

![N-(2,3-dimethylphenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2556189.png)
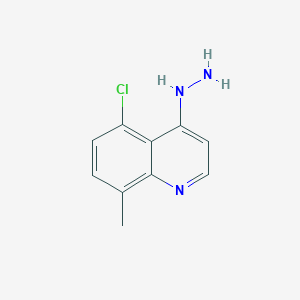
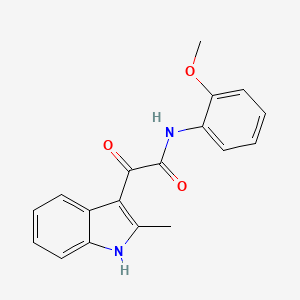
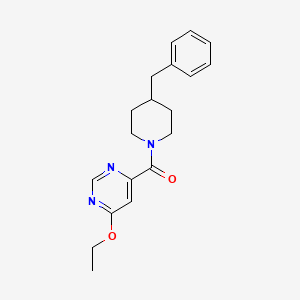
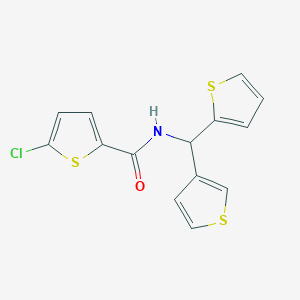
![5-[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2556195.png)
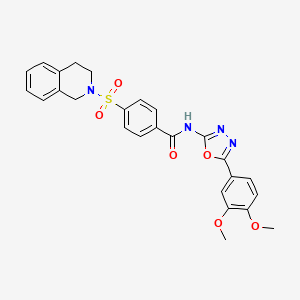
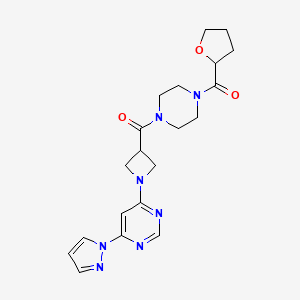

![Propyl {[3-cyano-4-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2556201.png)